Sulfacarbamide

説明

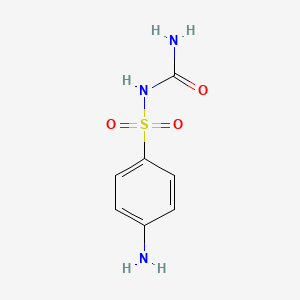

antimicrobial agent; structure

Structure

3D Structure

特性

IUPAC Name |

(4-aminophenyl)sulfonylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3S/c8-5-1-3-6(4-2-5)14(12,13)10-7(9)11/h1-4H,8H2,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVAKABMNNSMCDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046425 | |

| Record name | Sulfacarbamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

547-44-4 | |

| Record name | Sulfacarbamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=547-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfacarbamide [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfacarbamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760438 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfacarbamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78438 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfacarbamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfacarbamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.112 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFACARBAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6CD25Z4QR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Sulfacarbamide: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfacarbamide, also known as sulfanilylurea, is a sulfonamide derivative that has historically been utilized for its antibacterial properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activities. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development. The document summarizes key quantitative data in structured tables, outlines detailed experimental methodologies for relevant assays, and includes visualizations of its mechanism of action and a potential synthetic pathway to facilitate a deeper understanding of this compound.

Chemical Identity and Physicochemical Properties

This compound is a synthetic organic compound belonging to the sulfonamide class of drugs. Its chemical structure consists of a sulfonylurea group attached to an aminophenyl group.[1]

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | (4-aminophenyl)sulfonylurea[2] |

| Synonyms | 1-Sulfanilylurea, N-Sulfanilylcarbamide, Sulfaurea, Urosulfan[2][3] |

| CAS Number | 547-44-4[3] |

| Molecular Formula | C₇H₉N₃O₃S |

| Molecular Weight | 215.23 g/mol |

| InChI Key | WVAKABMNNSMCDK-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1N)S(=O)(=O)NC(=O)N |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | 146-148 °C (slight decomposition) |

| Water Solubility | 2.333 g/L (at 20 °C) |

| pKa₁ | 1.78 (Uncertain) |

| pKa₂ | 5.42 (Uncertain) |

| LogP | -1.5 (Computed) |

| Appearance | White to off-white solid |

Biological Activities and Mechanism of Action

Antibacterial Activity

This compound, like other sulfonamides, exhibits bacteriostatic activity against a range of Gram-positive and some Gram-negative bacteria. The primary mechanism of action is the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS).

Bacteria rely on the de novo synthesis of folic acid, an essential cofactor for the synthesis of nucleotides and certain amino acids. A key step in this pathway is the conversion of para-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to 7,8-dihydropteroate, a reaction catalyzed by DHPS. This compound is a structural analog of PABA and acts as a competitive inhibitor of DHPS. By binding to the active site of the enzyme, it prevents the utilization of PABA, thereby blocking the synthesis of dihydrofolic acid and subsequently tetrahydrofolic acid. This disruption of the folate pathway inhibits bacterial growth and replication. Humans are not affected by this mechanism as they obtain folic acid from their diet and lack the DHPS enzyme.

References

- 1. Exploring the catalytic mechanism of dihydropteroate synthase: elucidating the differences between the substrate and inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 3. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis Pathways for Novel Sulfacarbamide Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfacarbamide, also known as sulfanilylurea, is a sulfonamide compound that has garnered interest for its potential therapeutic applications, including antimicrobial and hypoglycemic activities.[1] The core structure of this compound presents a versatile scaffold for the development of novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. This technical guide provides a comprehensive overview of established and novel synthesis pathways for this compound derivatives, complete with detailed experimental protocols, quantitative data, and visual representations of key processes to aid researchers in the design and execution of their synthetic strategies.

Core Synthetic Strategies

The synthesis of novel this compound derivatives primarily involves the modification of the parent this compound molecule at two key positions: the N1-position of the sulfonamide group and the N3-position of the urea moiety. The aromatic amine group of the sulfanilamide core can also be a site for derivatization. The following sections outline the principal synthetic pathways.

Pathway 1: N-Acylation of the Sulfonamide Moiety

A common strategy for derivatizing this compound is the acylation of the sulfonamide nitrogen (N1). This can be achieved by reacting this compound with a variety of acylating agents, such as acid chlorides or anhydrides, typically in the presence of a base to facilitate the reaction.

General Reaction Scheme:

Caption: General workflow for N-acylation of this compound.

Experimental Protocol: Synthesis of N-(acetyl)-Sulfacarbamide

-

Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Base: Add a base, for example, pyridine (1.2 eq) or triethylamine (1.2 eq), to the solution and stir.

-

Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Pathway 2: N-Alkylation of the Sulfonamide Moiety

Alkylation at the N1-position of the sulfonamide can be accomplished by reacting this compound with an appropriate alkyl halide in the presence of a base.

General Reaction Scheme:

Caption: General workflow for N-alkylation of this compound.

Experimental Protocol: Synthesis of N-(benzyl)-Sulfacarbamide

-

Preparation: To a solution of this compound (1.0 eq) in an anhydrous solvent like dimethylformamide (DMF), add a base such as potassium carbonate (1.5 eq).

-

Alkylation: Add benzyl bromide (1.1 eq) to the suspension and stir the mixture at room temperature or with gentle heating.

-

Monitoring: Monitor the reaction progress using TLC.

-

Work-up: Once the reaction is complete, pour the mixture into ice-water.

-

Isolation and Purification: Collect the resulting precipitate by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Pathway 3: Derivatization via the Aromatic Amine

The aromatic amine group of the this compound scaffold provides another site for modification, for example, through diazotization followed by coupling reactions to introduce a wide range of functionalities.

General Reaction Scheme:

Caption: Derivatization via the aromatic amine of this compound.

Experimental Protocol: Synthesis of an Azo-Coupled this compound Derivative

-

Diazotization: Dissolve this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite (1.0 eq) in water dropwise while maintaining the temperature below 5 °C.

-

Coupling: In a separate beaker, dissolve the coupling agent (e.g., β-naphthol, 1.0 eq) in an aqueous sodium hydroxide solution.

-

Reaction: Slowly add the cold diazonium salt solution to the coupling agent solution with constant stirring.

-

Isolation: Allow the mixture to stand for a period to ensure complete coupling, then acidify with a dilute acid if necessary.

-

Purification: Filter the precipitated azo dye, wash thoroughly with water, and dry. The product can be purified by recrystallization.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of various this compound derivatives based on the pathways described above. Please note that yields and physical properties are dependent on the specific reactants and reaction conditions employed.

| Derivative | Synthesis Pathway | Reagents | Yield (%) | Melting Point (°C) | Key Spectroscopic Data (¹H NMR, δ ppm) |

| N-Acetyl-Sulfacarbamide | N-Acylation | Acetic anhydride, Pyridine | 85-95 | 180-182 | 2.1 (s, 3H, COCH₃), 7.0-7.8 (m, 4H, Ar-H), 8.5 (br s, 1H, SO₂NH), 9.8 (br s, 1H, CONH) |

| N-Benzoyl-Sulfacarbamide | N-Acylation | Benzoyl chloride, Triethylamine | 80-90 | 210-212 | 7.2-8.0 (m, 9H, Ar-H), 8.7 (br s, 1H, SO₂NH), 10.1 (br s, 1H, CONH) |

| N-Benzyl-Sulfacarbamide | N-Alkylation | Benzyl bromide, K₂CO₃ | 70-85 | 165-167 | 4.3 (s, 2H, CH₂), 7.1-7.9 (m, 9H, Ar-H), 8.4 (br s, 1H, SO₂NH), 9.7 (br s, 1H, CONH) |

| Azo-β-naphthol Derivative | Aromatic Amine Derivatization | NaNO₂, HCl, β-naphthol | 75-85 | >250 | 6.8-8.5 (m, 10H, Ar-H), 11.2 (br s, 1H, OH) |

Mechanism of Action: Signaling Pathway

This compound and its derivatives, particularly those with hypoglycemic activity, are believed to exert their effects through a mechanism similar to other sulfonylureas. They act on pancreatic β-cells to stimulate insulin secretion. The proposed signaling pathway is as follows:

References

An In-Depth Technical Guide to the Pharmacokinetic and Pharmacodynamic Profile of Sulfacarbamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known pharmacokinetic and pharmacodynamic properties of Sulfacarbamide. It is important to note that while extensive research has been conducted on the broader classes of sulfonamide and sulfonylurea drugs, specific quantitative data and detailed experimental protocols exclusively for this compound are limited in publicly available scientific literature. Therefore, this guide synthesizes the available information on this compound and supplements it with established principles and data from structurally and functionally related compounds to provide a thorough understanding.

Introduction

This compound, also known as sulfanilylurea, is a sulfonamide derivative that has been recognized for its dual therapeutic potential. Primarily classified as a sulfonamide antibiotic, it exerts its effect through the inhibition of bacterial folic acid synthesis.[1] Additionally, its structural similarity to sulfonylureas has led to investigations into its hypoglycemic properties, suggesting a role in stimulating insulin secretion.[2] This guide delves into the pharmacokinetic and pharmacodynamic characteristics of this compound, offering a technical resource for professionals in drug development and research.

Pharmacokinetic Profile

Absorption

Most sulfonamides are readily absorbed orally.[3] The extent of absorption can be influenced by the physicochemical properties of the drug, such as its pKa and lipid solubility, as well as patient-related factors.

Distribution

Following absorption, sulfonamides are widely distributed throughout the body's tissues.[4] The volume of distribution (Vd) is a key parameter that quantifies the extent of drug distribution. For many sulfonamides, the apparent volume of distribution is relatively low.[5]

Table 1: General Pharmacokinetic Parameters of Short-Acting Sulfonamides

| Parameter | General Value Range | Significance |

| Time to Peak Concentration (Tmax) | 2 - 6 hours | Time taken to reach maximum plasma concentration after oral administration. |

| Plasma Protein Binding | Variable (20 - 90%) | The extent of binding to plasma proteins, primarily albumin, affects the free drug concentration available for therapeutic effect and elimination. |

| Volume of Distribution (Vd) | Low to moderate | Indicates the extent of distribution into body tissues. A lower Vd suggests the drug is primarily confined to the plasma and extracellular fluid. |

| Elimination Half-life (t½) | 4 - 8 hours | Time taken for the plasma concentration of the drug to reduce by half. Short-acting sulfonamides are characterized by a shorter half-life. |

Note: These are general values for short-acting sulfonamides and may not be directly applicable to this compound. Specific studies are required to determine the precise parameters for this compound.

Metabolism

The liver is the primary site of metabolism for most sulfonamides. The main metabolic pathway for many sulfonamides is acetylation of the N4-amino group. Other metabolic reactions, such as hydroxylation, may also occur. The cytochrome P450 (CYP) enzyme system is involved in the oxidative metabolism of many drugs, and while specific CYP isozymes responsible for this compound metabolism have not been identified, CYP2C9 is a common enzyme involved in the metabolism of other sulfonamides.

Excretion

Sulfonamides and their metabolites are primarily excreted by the kidneys through glomerular filtration and, to a lesser extent, tubular secretion. The extent of renal excretion of the unchanged drug can vary depending on the specific sulfonamide and the urinary pH.

Pharmacodynamic Profile

The pharmacodynamics of this compound encompass its mechanisms of action and the resulting physiological effects.

Antibacterial Activity

This compound, like other sulfonamides, exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the synthesis of purines, thymidine, and certain amino acids. By blocking this pathway, sulfonamides prevent bacterial growth and replication. Human cells are unaffected because they obtain folic acid from the diet and do not possess the DHPS enzyme.

Sulfonamides generally exhibit broad-spectrum activity against many Gram-positive and Gram-negative bacteria. However, the emergence of bacterial resistance has limited their clinical use. Specific minimum inhibitory concentration (MIC) data for this compound against common pathogens are not widely reported.

Table 2: General In Vitro Antibacterial Activity of Sulfonamides

| Bacterial Species | General MIC Range (µg/mL) |

| Escherichia coli | 1 - >1024 |

| Staphylococcus aureus | 1 - >1024 |

Note: MIC values can vary significantly depending on the specific sulfonamide and the bacterial strain. This table provides a general range and is not specific to this compound.

Hypoglycemic Effect

The sulfonylurea moiety in this compound's structure suggests a mechanism of action similar to that of sulfonylurea oral hypoglycemic agents. These drugs lower blood glucose levels by stimulating insulin secretion from the pancreatic β-cells. They bind to and block the ATP-sensitive potassium (KATP) channels on the β-cell membrane. This blockage leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules.

Experimental Protocols

Detailed experimental protocols specifically for this compound are scarce. The following sections outline general methodologies commonly employed for the evaluation of sulfonamides and hypoglycemic agents.

Pharmacokinetic Studies

-

Objective: To determine the pharmacokinetic parameters (Cmax, Tmax, AUC, t½, Vd, CL) of this compound following oral or intravenous administration.

-

Animal Model: Rats or dogs are commonly used.

-

Procedure:

-

Dosing: Administer a single dose of this compound (e.g., 10 mg/kg) via the desired route.

-

Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) from the tail vein (rats) or cephalic vein (dogs).

-

Plasma Preparation: Centrifuge the blood samples to separate plasma.

-

Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method such as HPLC-MS/MS.

-

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate the relevant parameters from the plasma concentration-time data.

-

References

- 1. Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Half-life, apparent volume of distribution and protein-binding for some sulphonamides in cows [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Sulfacarbamide as a Carbonic Anhydrase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfacarbamide, a ureido-substituted sulfonamide, is a potent inhibitor of carbonic anhydrases (CAs), a family of ubiquitous metalloenzymes crucial for various physiological processes. CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction for maintaining pH homeostasis, CO₂ transport, and electrolyte balance.[1][2] The inhibition of specific CA isoforms has therapeutic applications in diverse fields, including glaucoma, epilepsy, and oncology.[3] This technical guide provides an in-depth analysis of the mechanism of action of this compound as a carbonic anhydrase inhibitor, detailing its molecular interactions, kinetic properties, and the experimental protocols used for its characterization.

Mechanism of Action: Molecular Interactions

The inhibitory activity of this compound, like other sulfonamides, is primarily centered on its interaction with the zinc ion (Zn²⁺) located in the active site of the carbonic anhydrase enzyme.[4] This interaction is the cornerstone of its mechanism of action and is stabilized by a network of additional molecular contacts.

The canonical binding mechanism involves the following key features:

-

Coordination with the Zinc Ion: The deprotonated sulfonamide group (-SO₂NH⁻) of this compound directly coordinates with the Zn²⁺ ion in a tetrahedral geometry, displacing the zinc-bound water molecule or hydroxide ion that is essential for the catalytic activity of the enzyme.[5]

-

Hydrogen Bonding Network: The sulfonamide moiety forms crucial hydrogen bonds with the side chain of a highly conserved threonine residue (Thr199) and a water molecule within the active site. This interaction further anchors the inhibitor in its binding pocket.

-

Hydrophobic Interactions: The aromatic ring of the benzenesulfonamide scaffold and the ureido substituent engage in van der Waals and hydrophobic interactions with nonpolar residues in the active site cavity, contributing to the overall binding affinity and isoform selectivity.

Quantitative Inhibition Data

While specific kinetic data for this compound is not extensively available in the public domain, numerous studies on structurally similar ureido-substituted benzenesulfonamides provide valuable insights into its expected inhibitory profile. These compounds typically exhibit potent, often nanomolar, inhibition against various human carbonic anhydrase (hCA) isoforms. The table below summarizes representative inhibition constants (Ki) for a selection of ureido-substituted benzenesulfonamides against key hCA isoforms.

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |

| SLC-0111 | Weak Inhibition | Weak Inhibition | Potent Inhibition | Potent Inhibition | |

| Ureido-Benzenesulfonamide Analog 1 | 653.8 - 6250 | 2.8 - 564.9 | - | 7.2 - 772.1 | |

| Ureido-Benzenesulfonamide Analog 2 | 68.1 - 9174 | 4.4 - 792 | 6.73 - 835 | 5.02 - 429 | |

| N-((4-sulfamoylphenyl)carbamothioyl) amide Analog | 13.3 - 87.6 | 5.3 - 384.3 | - | - | |

| Biphenyl/Benzylphenyl-substituted Ureido-sulfonamide | Noteworthy Inhibition | - | High Selectivity | 1.0 |

Note: The inhibitory activity can vary significantly based on the specific substitutions on the ureido moiety and the benzenesulfonamide core.

Experimental Protocols

The determination of carbonic anhydrase inhibition constants is predominantly carried out using a stopped-flow spectrophotometric assay that measures the enzyme-catalyzed hydration of CO₂.

Stopped-Flow CO₂ Hydration Assay

Principle: This method follows the change in pH resulting from the carbonic anhydrase-catalyzed hydration of CO₂. A pH indicator dye is used, and the change in its absorbance is monitored over time. The initial rate of the reaction is measured in the presence and absence of the inhibitor to determine the inhibition constant.

Materials:

-

Stopped-flow spectrophotometer

-

Purified carbonic anhydrase isoforms

-

CO₂-saturated water

-

Buffer solution (e.g., 10 mM HEPES, pH 7.5)

-

pH indicator (e.g., phenol red)

-

This compound (or analog) stock solution in a suitable solvent (e.g., DMSO)

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare solutions of the carbonic anhydrase isoform in the assay buffer. Prepare serial dilutions of the this compound stock solution.

-

Reaction Setup: The two syringes of the stopped-flow instrument are loaded. One syringe contains the enzyme solution (with or without the inhibitor) and the pH indicator in the buffer. The other syringe contains the CO₂-saturated water.

-

Initiation and Measurement: The contents of the two syringes are rapidly mixed, initiating the hydration reaction. The change in absorbance of the pH indicator is monitored at its maximum wavelength over a short period (typically 10-100 seconds).

-

Data Analysis: The initial rates of the catalyzed reaction are determined from the linear portion of the absorbance versus time curve.

-

Calculation of Ki: The inhibition constant (Ki) is calculated by fitting the data of reaction rates at different inhibitor concentrations to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition) using non-linear regression analysis.

Signaling Pathways and Physiological Consequences

The inhibition of carbonic anhydrase by this compound has significant downstream effects on cellular signaling, primarily through the modulation of intracellular and extracellular pH.

Carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII, play a critical role in the pH regulation of cancer cells. By catalyzing the hydration of CO₂, they contribute to the acidification of the tumor microenvironment and the maintenance of a relatively alkaline intracellular pH, which are conditions that favor tumor growth, proliferation, and metastasis.

Inhibition of these CA isoforms by this compound disrupts this pH balance, leading to:

-

Intracellular Acidification: The blockage of CO₂ hydration leads to an accumulation of CO₂ within the cell, which can diffuse across the cell membrane and lower the intracellular pH.

-

Inhibition of Tumor Growth: The altered pH homeostasis can trigger apoptosis (programmed cell death) and inhibit the proliferation of cancer cells.

Conclusion

This compound acts as a potent inhibitor of carbonic anhydrase by targeting the zinc ion in the enzyme's active site. Its binding is further stabilized by a network of hydrogen bonds and hydrophobic interactions. While specific kinetic data for this compound is limited, analysis of structurally related ureido-substituted benzenesulfonamides indicates that it likely exhibits nanomolar inhibition against several carbonic anhydrase isoforms. The primary downstream effect of this inhibition is the disruption of pH homeostasis, which can be therapeutically exploited, particularly in the context of cancer therapy. Further research, including X-ray crystallography of this compound-carbonic anhydrase complexes and detailed kinetic studies against a broader range of isoforms, will provide a more complete understanding of its therapeutic potential.

References

- 1. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]

- 2. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. mdpi.com [mdpi.com]

- 5. An ureido-substituted benzenesulfonamide carbonic anhydrase inhibitor exerts a potent antitumor effect in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Docking Analysis of Sulfacarbamide with Target Enzymes: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfacarbamide, a member of the sulfonamide class of antibiotics, has historically been utilized for its bacteriostatic properties. The primary mechanism of action for sulfonamides involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1] Folic acid is a critical precursor for the synthesis of nucleic acids and certain amino acids, and its inhibition halts bacterial growth and replication.[1] Beyond its antibacterial role, the sulfonamide scaffold is a versatile pharmacophore known to interact with other enzymes, notably carbonic anhydrases (CAs), which are implicated in various physiological and pathological processes.[2][3]

This technical guide provides an in-depth overview of the in silico molecular docking procedures for studying the interaction of this compound with its primary bacterial target, DHPS, and a key secondary target, Carbonic Anhydrase II (CA II). It outlines detailed experimental protocols, presents representative quantitative data, and visualizes key workflows and pathways to facilitate further research and drug development efforts.

Target Enzymes of Interest

Dihydropteroate Synthase (DHPS)

DHPS is a crucial enzyme in the folate biosynthesis pathway of bacteria, catalyzing the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate.[1] As sulfonamides, including this compound, are structural analogs of PABA, they competitively inhibit DHPS, thereby disrupting folate synthesis. This makes DHPS a prime target for antibacterial drug design.

Carbonic Anhydrase (CA)

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, including pH regulation, fluid secretion, and biosynthetic pathways. Several isoforms are expressed in humans, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. Sulfonamides are a well-established class of CA inhibitors.

Experimental Protocols for In Silico Docking

A generalized yet detailed methodology for performing molecular docking studies of this compound with its target enzymes is outlined below. This protocol is based on established practices for sulfonamide derivatives.

Protein Preparation

-

Acquisition of Protein Structure: The three-dimensional crystal structures of the target enzymes are retrieved from the Protein Data Bank (PDB). For example, E. coli DHPS (PDB ID: 1AJ0) and human Carbonic Anhydrase II (PDB ID: 5FL4) can be used.

-

Preprocessing: The raw PDB files are prepared using molecular modeling software such as AutoDock Tools or Schrödinger Maestro. This typically involves:

-

Removal of water molecules and any co-crystallized ligands or ions not essential for the catalytic activity.

-

Addition of polar hydrogen atoms and assignment of appropriate protonation states to amino acid residues at a physiological pH (7.4).

-

Repair of any missing side chains or loops in the protein structure.

-

Energy minimization of the protein structure using a suitable force field (e.g., CHARMm or AMBER) to relieve any steric clashes and optimize the geometry.

-

Ligand Preparation

-

Structure Generation: The 2D structure of this compound is drawn using a chemical drawing tool like ChemDraw or MarvinSketch.

-

3D Conversion and Optimization: The 2D structure is converted into a 3D conformation. The geometry of the ligand is then optimized using a force field (e.g., MMFF94) to obtain a low-energy conformation. This step is crucial for ensuring the ligand's stereochemistry and electronic properties are accurately represented.

Molecular Docking Simulation

-

Binding Site Definition: The active site or binding pocket of the target enzyme is defined. This can be achieved by identifying the coordinates of the co-crystallized native ligand or by using binding site prediction algorithms available in docking software. A grid box is then generated around the defined active site to encompass the potential binding region.

-

Docking Execution: Molecular docking is performed using software such as AutoDock, Glide, or GOLD. These programs employ search algorithms (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore various possible conformations and orientations of the ligand within the receptor's active site.

-

Pose Generation and Scoring: A predefined number of binding poses (typically 10-100) are generated for this compound. Each pose is evaluated using a scoring function that estimates the binding free energy (ΔGbind), typically expressed in kcal/mol. The pose with the lowest binding energy is generally considered the most favorable and stable.

Analysis of Docking Results

-

Binding Affinity Evaluation: The docking scores and estimated binding energies are analyzed to predict the binding affinity of this compound to the target enzyme. Lower binding energy values indicate a more stable protein-ligand complex.

-

Interaction Analysis: The optimal binding pose is visualized to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and the amino acid residues in the active site.

-

RMSD Calculation: The root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose of a similar bound ligand (if available) can be calculated to validate the docking protocol. A lower RMSD value (typically < 2.0 Å) indicates a more accurate prediction of the binding mode.

Quantitative Data Summary

While specific experimental docking data for this compound is not extensively available in the public domain, the following tables present representative quantitative data based on studies of structurally similar sulfonamides docked against DHPS and CA II. These values are for illustrative purposes and provide an expected range for the binding affinities.

Table 1: Representative Docking Data for this compound with Dihydropteroate Synthase (DHPS)

| Parameter | Value | Unit | Reference Compound | Reference Value (Unit) |

| Binding Energy (ΔGbind) | -6.5 to -7.5 | kcal/mol | Sulfamethoxazole | -6.1 (kcal/mol) |

| Inhibition Constant (Ki) (Predicted) | 10 - 50 | µM | - | - |

| Interacting Residues | Arg63, Ser219, Arg220 | - | Phe190, Pro64 | - |

Table 2: Representative Docking Data for this compound with Carbonic Anhydrase II (CA II)

| Parameter | Value | Unit | Reference Compound | Reference Value (Unit) |

| Binding Energy (ΔGbind) | -6.0 to -7.0 | kcal/mol | Acetazolamide | -7.0 to -8.5 (kcal/mol) |

| Inhibition Constant (Ki) (Predicted) | 100 - 300 | nM | Acetazolamide | 5.1 - 12.0 (nM) |

| Interacting Residues | His94, His96, Thr199, Zn²⁺ | - | Gln92, Thr200 | - |

Visualizations

Experimental Workflow

References

A Historical and Technical Guide to the Discovery and Development of Sulfacarbamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfacarbamide, also known as sulfanilylurea, emerged from a pivotal era in medicinal chemistry that marked the dawn of antibacterial therapeutics. As a member of the sulfonamide class of drugs, its development is intrinsically linked to the groundbreaking discovery of Prontosil by Gerhard Domagk in the 1930s. This technical guide provides an in-depth historical perspective on the discovery, synthesis, and early development of this compound, offering valuable insights for researchers and professionals in the field of drug development.

The Dawn of the Sulfonamide Era

The story of this compound begins with the pioneering work of German physician and researcher Gerhard Domagk at I. G. Farbenindustrie. In 1932, Domagk discovered that a red azo dye, Prontosil, could protect mice from lethal streptococcal infections. This discovery, which earned him the Nobel Prize in Physiology or Medicine in 1939, was a watershed moment in medicine, as it introduced the first effective systemic antibacterial agents. Subsequent research by scientists at the Pasteur Institute in France revealed that Prontosil was a prodrug, metabolizing in the body to its active form, sulfanilamide. This crucial finding shifted the focus of research towards the synthesis and evaluation of numerous sulfanilamide derivatives, one of which was this compound.[1]

Synthesis of this compound: A Historical Perspective

While the exact date and the specific researchers who first synthesized this compound are not extensively documented in readily available historical records, the synthesis of sulfonylureas, the chemical class to which this compound belongs, was an active area of research in the years following the discovery of sulfanilamide. The general approach to synthesizing sulfonylureas in that era typically involved the reaction of a sulfonamide with an isocyanate or a carbamate derivative.

General Experimental Protocol for Sulfonylurea Synthesis (Circa 1940s)

The following is a generalized protocol representative of the methods likely used for the synthesis of sulfonylureas like this compound during the mid-20th century.

Materials:

-

p-Aminobenzenesulfonamide (Sulfanilamide)

-

Urea or an isocyanate-generating reagent

-

Anhydrous solvent (e.g., pyridine, dioxane)

-

Acid or base for catalysis or neutralization

Procedure:

-

Preparation of the Sulfonamide Salt: The sulfonamide is dissolved in an anhydrous solvent, and a base (e.g., sodium hydroxide) is added to form the sodium salt of the sulfonamide. This step increases the nucleophilicity of the sulfonamide nitrogen.

-

Reaction with Isocyanate Precursor: Urea, when heated, can decompose to generate isocyanic acid (HNCO), which can then react with the sulfonamide salt. Alternatively, a pre-formed isocyanate could be used.

-

Condensation Reaction: The isocyanic acid or isocyanate is added to the solution of the sulfonamide salt. The mixture is then heated under reflux for several hours to facilitate the condensation reaction, forming the sulfonylurea linkage.

-

Isolation and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting solid is then purified by recrystallization from a suitable solvent, such as ethanol or water, to yield the final sulfonylurea product.

Mechanism of Action: Inhibition of Folic Acid Synthesis

Like other sulfonamides, this compound exerts its antibacterial effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[1] This enzyme is crucial for the synthesis of folic acid in bacteria. Folic acid is an essential nutrient for bacteria, as it is a precursor for the synthesis of nucleotides (the building blocks of DNA and RNA) and certain amino acids.

Signaling Pathway: Bacterial Folic Acid Synthesis

The following diagram illustrates the bacterial folic acid synthesis pathway and the point of inhibition by this compound.

Caption: Bacterial folic acid synthesis pathway and inhibition by this compound.

By mimicking the structure of p-aminobenzoic acid (pABA), a natural substrate for DHPS, this compound binds to the active site of the enzyme, thereby preventing the synthesis of dihydropteroate and subsequently, folic acid. This leads to a bacteriostatic effect, inhibiting the growth and replication of susceptible bacteria.

Early In Vitro Antibacterial Activity

While specific, comprehensive tables of Minimum Inhibitory Concentration (MIC) data for this compound from the 1940s and 1950s are scarce in modern databases, historical literature indicates its activity against a range of common bacterial pathogens of the time. The primary method for determining antibacterial susceptibility in this era was the broth dilution or agar dilution method.

Representative Experimental Protocol for MIC Determination (Broth Dilution Method)

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a specific bacterium.

Materials:

-

Pure culture of the test bacterium (e.g., Escherichia coli, Staphylococcus aureus)

-

Sterile nutrient broth

-

This compound stock solution of known concentration

-

Sterile test tubes and pipettes

-

Incubator

Procedure:

-

Preparation of Serial Dilutions: A series of twofold dilutions of the this compound stock solution is prepared in sterile test tubes containing nutrient broth. This creates a range of concentrations to be tested.

-

Inoculation: Each tube is inoculated with a standardized suspension of the test bacterium (typically adjusted to a specific turbidity). A control tube containing only broth and the bacterial inoculum (no drug) is also prepared.

-

Incubation: The tubes are incubated at a temperature suitable for the growth of the test organism (usually 37°C) for 18-24 hours.

-

Reading the Results: After incubation, the tubes are visually inspected for turbidity, which indicates bacterial growth. The MIC is recorded as the lowest concentration of this compound in which there is no visible growth.

Early Pharmacokinetics and Clinical Use

This compound found its primary clinical application in the treatment of urinary tract infections (UTIs). Its pharmacokinetic profile, characterized by its excretion in the urine, made it a suitable agent for this indication.

Quantitative Analysis in Biological Fluids: The Bratton-Marshall Method

The Bratton-Marshall method was the standard colorimetric technique used during this period for the quantitative determination of sulfonamides in biological fluids like blood and urine.

Experimental Workflow: Bratton-Marshall Method for this compound in Urine

Caption: Workflow for the Bratton-Marshall method to quantify this compound.

This method allowed clinicians and researchers to monitor the concentration of the drug in patients, helping to ensure therapeutic levels were achieved and maintained.

Conclusion

This compound represents an important chapter in the history of antibacterial chemotherapy. Its development, rooted in the foundational discoveries of the sulfonamide era, provided a much-needed therapeutic option for bacterial infections, particularly those of the urinary tract. While newer classes of antibiotics have since been developed, an understanding of the historical context, synthesis, mechanism of action, and early evaluation methods of drugs like this compound offers valuable lessons for contemporary drug discovery and development. The principles of competitive enzyme inhibition and the early techniques for assessing antimicrobial activity and pharmacokinetics laid the groundwork for the sophisticated methodologies used today.

References

Quantum Mechanical Insights into the Electronic Properties of Sulfacarbamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Sulfonamides are a well-established class of synthetic antimicrobial agents that competitively inhibit dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. Sulfacarbamide, or (4-aminophenyl)sulfonylurea, is a member of this class.[1] Its electronic configuration dictates its chemical behavior, including its interaction with biological targets. Quantum mechanical calculations offer a powerful in-silico approach to unravel these electronic properties, providing insights that can guide drug discovery and optimization efforts.

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for studying the electronic structure of molecules.[2][3] It provides a favorable balance between accuracy and computational cost, making it suitable for analyzing molecules of pharmaceutical interest. Key electronic properties that can be elucidated through DFT studies include the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), the molecular electrostatic potential (MEP), and vibrational frequencies. These properties are critical in understanding a molecule's reactivity, stability, and potential interaction sites.

This guide will outline the standard computational methodologies employed in the quantum mechanical analysis of sulfonamides, present the expected data in a structured format, and visualize the logical workflow and the interplay of electronic properties.

Experimental and Computational Protocols

The following section details a representative computational protocol for the quantum mechanical analysis of this compound, synthesized from methodologies reported for similar sulfonamide molecules.[3][4]

Molecular Geometry Optimization

The initial step involves the optimization of the molecular geometry of this compound. This is typically achieved using DFT methods.

-

Methodology: The geometry of the molecule is optimized to a minimum energy conformation.

-

Computational Details:

-

Theory: Density Functional Theory (DFT)

-

Functional: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).

-

Basis Set: 6-311++G(d,p) is a commonly used basis set for such calculations, providing a good balance of accuracy and computational efficiency.

-

Software: Gaussian suite of programs is a standard software package for these types of calculations.

-

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and kinetic stability of a molecule. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular reactivity.

-

Methodology: The energies of the HOMO and LUMO are calculated from the optimized molecular structure.

-

Significance:

-

HOMO: Represents the ability to donate an electron.

-

LUMO: Represents the ability to accept an electron.

-

HOMO-LUMO Gap: A smaller gap implies lower kinetic stability and higher chemical reactivity.

-

Molecular Electrostatic Potential (MEP) Analysis

The MEP is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule, which is essential for understanding its intermolecular interactions.

-

Methodology: The MEP is calculated and mapped onto the molecule's electron density surface.

-

Interpretation:

-

Negative Regions (Red/Yellow): Indicate electron-rich areas, prone to electrophilic attack.

-

Positive Regions (Blue): Indicate electron-deficient areas, prone to nucleophilic attack.

-

Neutral Regions (Green): Indicate areas of neutral potential.

-

Vibrational Analysis

Vibrational analysis is performed to confirm that the optimized geometry corresponds to a true energy minimum and to predict the infrared (IR) and Raman spectra of the molecule.

-

Methodology: The vibrational frequencies are calculated at the same level of theory as the geometry optimization.

-

Verification: The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.

-

Application: The calculated vibrational frequencies can be compared with experimental spectroscopic data to validate the computational model.

Data Presentation

The quantitative data obtained from quantum mechanical calculations are typically summarized in tables for clarity and ease of comparison. The following tables illustrate the expected format for presenting the electronic properties of this compound. Note: The values presented in these tables are illustrative and based on typical ranges for similar sulfonamide compounds due to the lack of specific published data for this compound.

Table 1: Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | ||

| S-O1 | 1.45 | |

| S-O2 | 1.45 | |

| S-N1 | 1.65 | |

| S-C1 (phenyl) | 1.78 | |

| C-C (phenyl avg.) | 1.39 | |

| C-N (amino) | 1.38 | |

| N-C (urea) | 1.40 | |

| C=O (urea) | 1.23 | |

| Bond Angles (°) | ||

| O1-S-O2 | 120.5 | |

| O1-S-N1 | 107.0 | |

| C1-S-N1 | 105.0 | |

| Dihedral Angles (°) | ||

| O1-S-C1-C2 | 65.0 | |

| C6-C1-S-N1 | -70.0 |

Table 2: Frontier Molecular Orbital Properties (Illustrative)

| Parameter | Energy (eV) |

| EHOMO | -6.50 |

| ELUMO | -1.20 |

| Energy Gap (ΔE) | 5.30 |

Table 3: Mulliken Atomic Charges (Illustrative)

| Atom | Charge (e) |

| S | +1.20 |

| O1 | -0.65 |

| O2 | -0.65 |

| N1 | -0.80 |

| N2 (amino) | -0.50 |

| N3 (urea) | -0.75 |

| C (carbonyl) | +0.70 |

| O (carbonyl) | -0.55 |

Visualization of Concepts and Workflows

Visual diagrams are essential for conveying complex relationships and processes. The following diagrams, generated using the DOT language, illustrate the workflow of a typical quantum mechanical study and the interrelation of key electronic properties.

Caption: A flowchart illustrating the typical steps in a quantum mechanical study of a molecule.

Caption: A diagram showing how calculated electronic properties inform chemical behavior.

Conclusion

Quantum mechanical studies, particularly DFT, provide a powerful framework for characterizing the electronic properties of this compound. Although specific, detailed computational studies on this compound are not prevalent in the literature, the methodologies and data presentation formats outlined in this guide, based on research on analogous sulfonamides, offer a robust starting point for future investigations. The analysis of frontier molecular orbitals, molecular electrostatic potential, and atomic charges can yield critical insights into the reactivity, stability, and interaction potential of this compound. Such information is invaluable for the rational design of new, more effective sulfonamide-based therapeutic agents. This guide serves as a foundational resource to encourage and facilitate further in-silico research into the electronic landscape of this important molecule.

References

- 1. This compound | C7H9N3O3S | CID 11033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unveiling the Unseen: A Technical Guide to the Potential Off-Target Effects of Sulfacarbamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfacarbamide, a sulfonamide antimicrobial agent, has a long history of clinical use. However, like many drugs, its interaction with unintended biological targets, known as off-target effects, remains an area of active investigation. This technical guide provides a comprehensive overview of the potential off-target profile of this compound, drawing upon data from structurally related sulfonamide compounds. The primary aim is to equip researchers and drug development professionals with the necessary information to anticipate, investigate, and mitigate potential adverse effects and to explore novel therapeutic applications. This document details the known on-target mechanism of action and explores potential off-target interactions with key enzyme families, including carbonic anhydrases and cyclooxygenases, as well as the urokinase-type plasminogen activator system and GABA receptors. Detailed experimental protocols for assessing these off-target activities are provided, alongside a structured presentation of available quantitative data and visual representations of relevant biological pathways and experimental workflows.

Introduction: The Polypharmacology of Sulfonamides

This compound, chemically known as N1-carbamoyl-sulphanilamide or sulfanilylurea, belongs to the sulfonamide class of antibiotics. Its primary mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. This bacteriostatic action has been the cornerstone of its therapeutic use.

However, the sulfonamide functional group is a versatile pharmacophore known to interact with a variety of biological targets beyond its intended antibacterial enzyme. This phenomenon, known as polypharmacology, can lead to both adverse drug reactions and opportunities for drug repurposing. Understanding the potential off-target interactions of this compound is therefore critical for a complete safety and efficacy assessment. This guide focuses on four key potential off-target areas for this compound based on the known pharmacology of the sulfonamide class: carbonic anhydrase inhibition, cyclooxygenase modulation, urokinase inhibition, and GABA receptor interaction.

On-Target Mechanism of Action: Dihydropteroate Synthase Inhibition

The intended therapeutic effect of this compound is achieved through the disruption of the folate biosynthesis pathway in susceptible bacteria.

Potential Off-Target Interactions of this compound

The following sections detail the most probable off-target interactions of this compound, based on data from structurally related ureido-substituted benzenesulfonamides.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] They are involved in numerous physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma, epilepsy, and cancer.[1][2] Sulfonamides are a well-established class of CA inhibitors.[1]

Quantitative Data for Ureido-Substituted Benzenesulfonamide Inhibition of Carbonic Anhydrase Isoforms

| Compound (Ureido-Substituted Benzenesulfonamide) | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |

| 4-{[(3'-Nitrophenyl)carbamoyl]amino}benzenesulfonamide | - | - | Low nM | Low nM | [3] |

| Unsubstituted Ureido-benzenesulfonamide | - | - | 73.9 - 81.3 | - | |

| Biphenyl- and benzylphenyl-substituted ureidobenzenesulfonamides | - | - | High Selectivity | High Selectivity | |

| 4-[3-(2-benzylphenyl)ureido]benzenesulfonamide | - | - | - | 1.0 |

Note: "-" indicates data not specified in the cited source. The term "Low nM" signifies potent inhibition in the nanomolar range.

Signaling Pathway: Carbonic Anhydrase IX in Hypoxic Tumors

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are responsible for the formation of prostanoids, including prostaglandins. There are two main isoforms, COX-1 and COX-2, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). Some sulfonamide-containing compounds, such as celecoxib, are well-known selective COX-2 inhibitors.

Quantitative Data for NSAID Inhibition of COX Isoforms

Specific COX inhibition data for this compound is not available. The following table provides IC50 values for representative NSAIDs to illustrate the range of activities observed for COX inhibitors.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |

| Indomethacin | 0.063 | 0.48 | |

| Diclofenac | 0.611 | 0.63 | |

| Meloxicam | 36.6 | 4.7 | |

| Aspirin | 3.57 | 29.3 |

Signaling Pathway: Prostaglandin Synthesis via COX-2

References

- 1. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ureido-substituted benzenesulfonamides potently inhibit carbonic anhydrase IX and show antimetastatic activity in a model of breast cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

Sulfacarbamide as a Molecular Probe for Unraveling Enzyme Kinetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfacarbamide, a member of the sulfonamide class of compounds, serves as a valuable molecular probe for the investigation of enzyme kinetics, particularly for the metalloenzyme carbonic anhydrase (CA). Its structural simplicity and well-defined mechanism of action make it an ideal tool for researchers in enzymology and drug development to explore enzyme-inhibitor interactions, validate enzyme assays, and screen for novel therapeutic agents. This technical guide provides an in-depth overview of the core principles, experimental protocols, and data interpretation when utilizing this compound as a molecular probe.

Sulfonamides, including this compound, are known to act as inhibitors of carbonic anhydrase.[1][2] They are also recognized for their antibacterial properties by competitively inhibiting dihydropteroate synthetase, an enzyme essential for folic acid synthesis in bacteria.[3]

Mechanism of Action: A Focus on Carbonic Anhydrase

This compound's primary utility as a molecular probe stems from its potent and specific inhibition of carbonic anhydrases. These zinc-containing enzymes play a crucial role in regulating pH by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[2]

The inhibitory action of this compound is a result of the coordination of the sulfonamide group's nitrogen atom to the zinc ion (Zn²⁺) located in the active site of the carbonic anhydrase. This binding event displaces the zinc-bound water molecule or hydroxide ion, which is essential for the catalytic activity of the enzyme, thereby leading to competitive inhibition.[4]

References

- 1. Direct measurements of the rate constants of sulfonamides with carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carbonic anhydrase inhibitors: inhibition of isozymes I, II and IV by sulfamide and sulfamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Sulfacarbamide Analogs: A Technical Guide

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of sulfacarbamide and its analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings on their biological activities, presents quantitative data in a structured format, details relevant experimental protocols, and visualizes important concepts through diagrams.

Introduction to this compound and its Analogs

This compound, chemically known as (4-aminophenyl)sulfonylurea, is a sulfonamide antibiotic.[1][2] Historically, sulfonamides were the first class of synthetic antimicrobial agents and played a pivotal role in combating bacterial infections.[1] The core structure of these compounds, characterized by a sulfonylurea moiety attached to an aminophenyl group, has been a versatile scaffold for the development of various therapeutic agents.[1] Beyond their established antibacterial properties, which stem from the inhibition of bacterial folic acid synthesis, analogs of this compound have been investigated for a range of other biological activities, including carbonic anhydrase inhibition, anticancer, and antidiabetic effects.[1]

The exploration of this compound analogs is driven by the desire to enhance potency, selectivity, and pharmacokinetic properties while minimizing adverse effects. SAR studies are crucial in this endeavor, as they systematically investigate how modifications to the chemical structure of a compound influence its biological activity. This guide will delve into the SAR of this compound analogs, with a primary focus on their roles as carbonic anhydrase inhibitors and antimicrobial agents.

Quantitative Structure-Activity Relationship Data

The biological activity of this compound analogs is quantitatively assessed through various in vitro assays. The following tables summarize key inhibitory constants (Kᵢ), half-maximal inhibitory concentrations (IC₅₀), and minimum inhibitory concentrations (MIC) from published studies.

Carbonic Anhydrase Inhibition

Sulfonamides are well-established inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in numerous physiological processes. The primary sulfonamide moiety is known to coordinate to the zinc ion in the active site of these enzymes. SAR studies have revealed that modifications to the scaffold can lead to potent and isoform-selective inhibitors.

| Compound Class | Target Isoform | Kᵢ (nM) | Reference |

| Benzenesulfonamides with β-alanyl spacer | hCA I | 45.8 - 659.6 | from original search |

| Sulfonyl Semicarbazides | hCA XII | 0.59 - 0.79 | |

| Sulfonamides 1-24 | hCA I | as low as 6.0 | |

| Sulfonamides 1-24 | hCA II | as low as 2.0 |

Note: Kᵢ (inhibition constant) is a measure of the inhibitor's binding affinity to the enzyme. A lower Kᵢ value indicates a higher affinity and greater potency. hCA refers to human carbonic anhydrase.

Antimicrobial Activity

The antimicrobial efficacy of this compound analogs is typically determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Thienopyrimidine–sulfadiazine hybrid | C. albicans | 62.5 | |

| Thienopyrimidine–sulfadiazine hybrid | C. parapsilosis | 125 | |

| Thienopyrimidine–sulfamethoxazole hybrid | C. albicans | 31.25 | |

| Thienopyrimidine–sulfamethoxazole hybrid | C. parapsilosis | 62.5 | |

| Thienopyrimidine–sulfadiazine hybrid | S. aureus | 125 | |

| Thienopyrimidine–sulfadiazine hybrid | E. coli | 125 | |

| Sulfonamide derivatives I, II, III | S. aureus | 32 - 512 |

Note: MIC (Minimum Inhibitory Concentration) is the standard measure of in vitro antibacterial activity. Lower MIC values indicate greater potency.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the SAR studies of this compound analogs.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This assay measures the ability of a compound to inhibit the CA-catalyzed hydration of CO₂.

Materials:

-

Applied Photophysics stopped-flow instrument

-

Phenol red indicator (0.2 mM)

-

HEPES buffer (20 mM, pH 7.4)

-

NaBF₄ (20 mM)

-

CO₂ solutions (1.7 to 17 mM)

-

Enzyme and inhibitor solutions

Procedure:

-

The assay is performed using a stopped-flow instrument to measure the CA-catalyzed CO₂ hydration activity.

-

Phenol red is used as a pH indicator at a concentration of 0.2 mM, with absorbance monitored at 557 nm.

-

The reaction buffer consists of 20 mM HEPES at pH 7.4, containing 20 mM NaBF₄ to maintain a constant ionic strength.

-

The initial rates of the CA-catalyzed CO₂ hydration reaction are followed for a period of 10–100 seconds.

-

CO₂ concentrations are varied from 1.7 to 17 mM to determine kinetic parameters and inhibition constants.

-

Enzyme and inhibitor solutions are pre-incubated to allow for complex formation.

-

Inhibition constants (Kᵢ) are calculated from dose-response curves.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Test compound stock solutions

-

Incubator (35-37°C)

Procedure:

-

A serial two-fold dilution of the test compound is prepared in MHB in a 96-well microtiter plate.

-

A bacterial inoculum is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

-

Control wells are included: a positive control with bacteria and no compound, and a negative control with broth only.

-

The plate is covered and incubated at 35-37°C for 16-20 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Synthesis of this compound Analogs

A general procedure for the synthesis of certain sulfonamide derivatives is as follows:

General Procedure for N-acylation of Sulfonamides:

-

The starting sulfonamide is dissolved in a suitable solvent, such as dimethylformamide (DMF).

-

The solution is cooled to 0°C.

-

An acylating agent, such as chloroacetyl chloride, is added dropwise.

-

The reaction mixture is stirred at room temperature for several hours.

-

Upon completion, the reaction mixture is poured into cold water to precipitate the product.

-

The solid product is collected by filtration and purified by recrystallization.

Visualizations

The following diagrams, generated using Graphviz, illustrate key concepts and workflows relevant to the SAR of this compound analogs.

Conclusion

The structure-activity relationship studies of this compound analogs continue to be a promising area of research for the development of new therapeutic agents. By systematically modifying the this compound scaffold, researchers have been able to develop potent inhibitors of carbonic anhydrase and novel antimicrobial agents. The data and protocols presented in this guide offer a valuable resource for scientists and researchers in the field of drug discovery and development, providing a foundation for the design of future this compound-based therapeutics with improved efficacy and selectivity. The ongoing exploration of this versatile chemical class holds significant potential for addressing unmet medical needs.

References

Comprehensive review of the biochemical properties of Sulfacarbamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfacarbamide, a member of the sulfonamide class of antibiotics, has a history of use in treating bacterial infections, particularly those of the urinary tract.[1] Structurally, it is a sulfanilylurea, a characteristic that also implicates its potential activity as a hypoglycemic agent. This technical guide provides a comprehensive review of the biochemical properties of this compound, synthesizing available data on its mechanisms of action, physicochemical characteristics, and relevant experimental methodologies. While specific quantitative biochemical data for this compound is notably scarce in publicly available literature, this guide extrapolates from the well-established properties of the sulfonamide and sulfonylurea drug classes to provide a robust framework for its study and evaluation.

Physicochemical Properties of this compound

A compilation of the key physicochemical properties of this compound is presented in Table 1. These data are essential for understanding its solubility, absorption, and formulation characteristics.

| Property | Value | Source |

| IUPAC Name | (4-aminophenyl)sulfonylurea | [2] |

| Synonyms | Sulfanilylurea, Sulfaurea, Urosulfan, Euvernil | [2] |

| CAS Number | 547-44-4 | [3][4] |

| Molecular Formula | C₇H₉N₃O₃S | |

| Molecular Weight | 215.23 g/mol | |

| Melting Point | 146-148 °C (with slight decomposition) | ChemicalBook |

| Water Solubility | 2.333 g/L (at 20 °C) | ChemicalBook |

| LogP | 2.379 | |

| pKa | 1.78 (Uncertain), 5.42 (Uncertain) | ChemicalBook |

Biochemical Mechanisms of Action

This compound is understood to have two primary, albeit historically distinct, mechanisms of action owing to its chemical structure: antibacterial and potential hypoglycemic effects.

Antibacterial Activity: Inhibition of Folate Synthesis

As a sulfonamide, this compound's primary antibacterial mechanism is the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway. Bacteria synthesize folate de novo, and it is an essential precursor for the synthesis of nucleotides and certain amino acids. By acting as a structural analog of para-aminobenzoic acid (pABA), a natural substrate for DHPS, this compound prevents the formation of dihydropteroate, thereby halting the folic acid pathway and exhibiting a bacteriostatic effect.

Potential Hypoglycemic Activity: KATP Channel Modulation

This compound's sulfonylurea moiety suggests a mechanism of action for blood sugar reduction similar to that of sulfonylurea drugs used in the treatment of type 2 diabetes. These compounds are known to bind to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channels in pancreatic β-cells. This binding inhibits the channel, leading to membrane depolarization, influx of calcium ions, and subsequent exocytosis of insulin.

Quantitative Biochemical Data

| Assay | Species | Route | Value | Source |

| LD₅₀ | Mouse | Intraperitoneal | 405 mg/kg |

The absence of more detailed quantitative data represents a significant knowledge gap and an opportunity for future research.

Experimental Protocols

The following are detailed, generalized methodologies for key experiments relevant to the biochemical characterization of this compound. It is important to note that these are representative protocols for the drug class, as specific experimental applications to this compound are not well-documented.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of an antibacterial agent.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Mueller-Hinton Broth (MHB)

-

Bacterial strains (e.g., E. coli, S. aureus)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in MHB to achieve a range of desired concentrations.

-

Prepare a bacterial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL), and then dilute to the final testing concentration (e.g., 5 x 10⁵ CFU/mL) in MHB.

-

Inoculate each well of the microtiter plate containing the drug dilutions with the standardized bacterial suspension.

-

Include a positive control well (bacteria in MHB without the drug) and a negative control well (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth of bacteria.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This is a representative protocol for a continuous spectrophotometric assay to measure the inhibition of DHPS.

Principle: The activity of DHPS is measured in a coupled enzyme assay. The product of the DHPS reaction, dihydropteroate, is reduced by an excess of dihydrofolate reductase (DHFR), which consumes NADPH. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm, which is proportional to the DHPS activity.

Materials:

-

Purified DHPS enzyme

-

Dihydrofolate reductase (DHFR)

-

p-Aminobenzoic acid (pABA)

-

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

-

NADPH

-

This compound

-

Assay buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5)

-

UV-Vis spectrophotometer or microplate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, DHFR, NADPH, and DHPPP in a cuvette or microplate well.

-

Add a range of concentrations of this compound (or a vehicle control) to the reaction mixtures and pre-incubate for a defined period.

-

Initiate the reaction by adding pABA.

-

Immediately monitor the decrease in absorbance at 340 nm over time.

-

Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Conclusion